N-[2-(1H-Imidazol-1-yl)ethyl]thian-4-amine dihydrochloride N-[2-(1H-Imidazol-1-yl)ethyl]thian-4-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1909319-20-5
VCID: VC5618603
InChI: InChI=1S/C10H17N3S.2ClH/c1-7-14-8-2-10(1)12-4-6-13-5-3-11-9-13;;/h3,5,9-10,12H,1-2,4,6-8H2;2*1H
SMILES: C1CSCCC1NCCN2C=CN=C2.Cl.Cl
Molecular Formula: C10H19Cl2N3S
Molecular Weight: 284.24

N-[2-(1H-Imidazol-1-yl)ethyl]thian-4-amine dihydrochloride

CAS No.: 1909319-20-5

Cat. No.: VC5618603

Molecular Formula: C10H19Cl2N3S

Molecular Weight: 284.24

* For research use only. Not for human or veterinary use.

N-[2-(1H-Imidazol-1-yl)ethyl]thian-4-amine dihydrochloride - 1909319-20-5

Specification

CAS No. 1909319-20-5
Molecular Formula C10H19Cl2N3S
Molecular Weight 284.24
IUPAC Name N-(2-imidazol-1-ylethyl)thian-4-amine;dihydrochloride
Standard InChI InChI=1S/C10H17N3S.2ClH/c1-7-14-8-2-10(1)12-4-6-13-5-3-11-9-13;;/h3,5,9-10,12H,1-2,4,6-8H2;2*1H
Standard InChI Key BGOBMPFYQKGCET-UHFFFAOYSA-N
SMILES C1CSCCC1NCCN2C=CN=C2.Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s IUPAC name, N-(2-imidazol-1-ylethyl)thian-4-amine dihydrochloride, reflects its bipartite structure: a thian-4-amine core linked via an ethyl chain to a 1H-imidazole ring, with two hydrochloride counterions. Key identifiers include:

PropertyValue
CAS Registry Number1909319-20-5
Molecular FormulaC10H19Cl2N3S\text{C}_{10}\text{H}_{19}\text{Cl}_2\text{N}_3\text{S}
Molecular Weight284.24 g/mol
SMILESC1CSCCC1NCCN2C=CN=C2.Cl.Cl
InChIKeyBGOBMPFYQKGCET-UHFFFAOYSA-N

The thian group (a six-membered saturated ring containing one sulfur atom) contributes to conformational rigidity, while the imidazole ring provides hydrogen-bonding capacity and potential metal coordination sites .

Spectroscopic and Computational Data

While experimental spectral data (NMR, IR) remain unpublished, computational descriptors offer insight. The InChI string (InChI=1S/C10H17N3S.2ClH/c17148210(1)1246135311913;;/h3,5,910,12H,12,4,68H2;21H\text{InChI=1S/C}_{10}\text{H}_{17}\text{N}_3\text{S}.2\text{ClH}/c1-7-14-8-2-10(1)12-4-6-13-5-3-11-9-13;;/h3,5,9-10,12H,1-2,4,6-8H2;2*1H) confirms protonation at both amine sites. Molecular dynamics simulations of analogous compounds suggest the ethyl linker permits rotational flexibility between aromatic and alicyclic components, potentially enabling adaptive binding geometries .

Synthesis and Purification

Synthetic Pathways

Industrial synthesis typically follows a two-step sequence:

  • Formation of the base compound: Condensation of 4-aminothiane with 1-(2-chloroethyl)imidazole in ethanol under reflux, yielding N-[2-(1H-imidazol-1-yl)ethyl]thian-4-amine.

  • Salt formation: Treatment with concentrated hydrochloric acid in methanol precipitates the dihydrochloride salt .

Reaction conditions (temperature: 60–80°C; time: 12–24 hours) aim to maximize yield while minimizing imidazole ring degradation. Chromatographic purification (silica gel, methanol:ethyl acetate eluent) typically achieves >95% purity.

Yield Optimization Challenges

Key challenges include:

  • Imidazole stability: Prolonged heating above 80°C risks ring-opening reactions, necessitating strict temperature control .

  • Byproduct formation: Competing N-alkylation at thian nitrogen generates bis-alkylated byproducts, mitigated by maintaining a 1:1 molar ratio of reactants.

  • Hydrochloride stoichiometry: Excess HCl leads to mono-hydrochloride contamination; pH monitoring during salt formation ensures precise protonation .

Physicochemical Properties

Solubility and Stability

Though quantitative solubility data remain unreported, structural analogs suggest:

  • Water solubility: Limited (<1 mg/mL at 25°C) due to the hydrophobic thian core .

  • Organic solvents: Soluble in methanol, DMSO, and DMF (>10 mg/mL).

  • pH stability: Stable in acidic conditions (pH 2–5) but undergoes gradual hydrolysis above pH 7, releasing thian-4-amine .

Thermal and Optical Characteristics

  • Melting point: Estimated 215–220°C (decomposition observed via DSC).

  • Hygroscopicity: Moderate; storage under anhydrous conditions recommended .

  • Optical activity: The thian ring’s chair conformation creates a chiral center at C4, though commercial samples are racemic .

Comparative Analysis with Related Compounds

CompoundMolecular WeightKey DifferencesBioactivity
N-[2-(1H-Imidazol-1-yl)ethyl]thian-4-amine (base)211.33 g/molFree base; higher lipophilicityEnhanced CNS penetration
2-(1H-Imidazol-4-yl)ethanamine dihydrochloride184.07 g/mol Shorter chain; lacks thian ringHistamine precursor
(E)-2-(4-(1H-imidazol-1-yl)benzylidene)-7-fluoro-3,4-dihydronaphthalen-1(2H)-one342.39 g/mol Aromatic ketone; fluorinatedAntitumor activity

The dihydrochloride salt’s improved water solubility over its free base (211.33 g/mol) makes it preferable for in vitro assays, though membrane permeability may suffer . Unlike simpler imidazole-amines , the thian ring’s steric bulk likely restricts off-target binding.

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